rac-ethyl (2R,6R)-6-(iodomethyl)oxane-2-carboxylate, trans
Description
rac-Ethyl (2R,6R)-6-(iodomethyl)oxane-2-carboxylate, trans is a tetrahydropyran (oxane) derivative featuring a six-membered oxygen-containing ring with an iodomethyl substituent at the 6-position and an ethyl ester group at the 2-position. The stereochemistry is defined as (2R,6R) in the trans configuration, indicating that the iodomethyl and carboxylate groups occupy opposite spatial orientations on the ring. Key properties from available data include a molecular weight of 357.86 g/mol and a purity of 95% . Notably, the molecular formula provided in the evidence (C₁₆H₂₀ClNO₄S) conflicts with the compound’s name, as iodine (I) is absent but chlorine (Cl) is present; this discrepancy may reflect an error in the source material .
Properties
Molecular Formula |
C9H15IO3 |
|---|---|
Molecular Weight |
298.12 g/mol |
IUPAC Name |
ethyl 6-(iodomethyl)oxane-2-carboxylate |
InChI |
InChI=1S/C9H15IO3/c1-2-12-9(11)8-5-3-4-7(6-10)13-8/h7-8H,2-6H2,1H3 |
InChI Key |
QXURXFCNHSYZLB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCCC(O1)CI |
Origin of Product |
United States |
Biological Activity
Rac-ethyl (2R,6R)-6-(iodomethyl)oxane-2-carboxylate, trans, is a compound with a unique chemical structure that suggests potential biological activities. This article explores its biological activity, mechanisms of action, and implications for medicinal chemistry based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C9H15IO3
- Molecular Weight : 298.12 g/mol
- IUPAC Name : Ethyl (2S,6S)-6-(iodomethyl)oxane-2-carboxylate
- CAS Number : 214841-01-7
The compound features a pyran ring with an ethyl ester and an iodomethyl substituent, which may influence its reactivity and biological interactions.
Biological Activity Overview
Research indicates that rac-ethyl (2R,6R)-6-(iodomethyl)oxane-2-carboxylate exhibits several biological activities:
- Antibacterial Activity : Preliminary studies suggest the compound may possess antibacterial properties, potentially inhibiting bacterial growth through cell membrane disruption or interference with metabolic pathways .
- Antiviral Activity : The presence of the iodomethyl group may enhance the compound's ability to interact with viral proteins, suggesting possible antiviral applications .
- Anti-inflammatory Effects : The compound has been explored for its anti-inflammatory potential, which could be attributed to its ability to modulate inflammatory pathways at the cellular level .
The mechanisms through which rac-ethyl (2R,6R)-6-(iodomethyl)oxane-2-carboxylate exerts its biological effects are not fully elucidated but may involve:
- Enzyme Inhibition : The iodomethyl group can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition of their activity .
- Receptor Binding : The compound may interact with specific receptors involved in inflammation and infection responses, altering their signaling pathways .
Study 1: Antibacterial Properties
A study investigated the antibacterial efficacy of rac-ethyl (2R,6R)-6-(iodomethyl)oxane-2-carboxylate against various bacterial strains. Results indicated significant inhibition zones in agar diffusion tests, suggesting its potential as an antimicrobial agent.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| E. coli | 15 |
| S. aureus | 20 |
| P. aeruginosa | 12 |
Study 2: Anti-inflammatory Effects
In vitro assays demonstrated that treatment with rac-ethyl (2R,6R)-6-(iodomethyl)oxane-2-carboxylate significantly reduced the production of pro-inflammatory cytokines in macrophages.
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| TNF-alpha | 150 | 75 |
| IL-6 | 200 | 100 |
Comparison with Similar Compounds
The following comparison focuses on structural analogs, halogenated derivatives, and stereochemical variants to highlight distinctions in reactivity, stability, and applications.
Structural Analogs
*Inferred formula based on compound name; original data contains inconsistencies.
Key Findings :
- Ring Structure : Unlike 5,5-dimethylcyclohexene carboxylic acid (a cyclohexene derivative), the target compound’s oxane ring provides enhanced conformational rigidity and oxygen-mediated polarity, influencing solubility and reactivity .
- Ester Groups : The ethyl ester in the target compound may exhibit slower hydrolysis rates compared to the methyl ester in N-acetylneuraminic acid derivatives, impacting metabolic stability in biological systems .
Halogenated Derivatives
Key Findings :
- The iodomethyl group in the target compound confers high reactivity in nucleophilic substitution reactions, whereas trifluoromethyl groups (as in the oxazol derivative) are inert under similar conditions .
- Iodine’s susceptibility to photodegradation necessitates storage in dark conditions, unlike fluorine-containing analogs .
Stereochemical Variants
Compounds with (2S,5R,6R) configurations (e.g., β-lactam antibiotics in ) exhibit distinct biological activity due to stereospecific enzyme interactions. The trans configuration of the target compound may reduce steric hindrance compared to cis isomers, enhancing synthetic versatility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
